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Compound of Interest

Compound Name: 7-Bromo-2-methylindole

CAS No.: 302912-38-5

Cat. No.: B1587362 Get Quote

Content Type: Technical Reference & Application Guide Target Audience: Medicinal Chemists,

Analytical Scientists, and Process Development Engineers.[1]

Part 1: Executive Summary & Compound Profile
7-Bromo-2-methylindole (CAS: 302912-38-5) is a critical heterocyclic building block employed

in the synthesis of complex pharmaceutical agents, including soluble guanylate cyclase (sGC)

activators and serotonin receptor modulators.[1] Its structural uniqueness lies in the C-7

bromine handle—positioned adjacent to the indole nitrogen—which offers orthogonal reactivity

for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) compared to the C-2 or

C-3 positions.[1]

This guide provides a definitive spectroscopic breakdown of the compound, synthesizing

experimental data with mechanistic interpretation to aid in structure verification and impurity

profiling.[1]
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Property Value

Molecular Formula

Molecular Weight 210.07 g/mol

Exact Mass

208.98 (for

); 210.98 (for

)

Appearance Off-white to pale yellow solid

Melting Point
~41–44 °C (consistent with 7-bromoindole

analogs)

Solubility
Soluble in DMSO, CDCl

, MeOH; sparingly soluble in water

Part 2: Spectroscopic Analysis (NMR, MS, IR)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3]
[4][5][6][7]
The NMR profile of 7-Bromo-2-methylindole is characterized by the distinct shielding patterns

of the indole core, modified by the electron-withdrawing bromine at C-7 and the electron-

donating methyl group at C-2.[1]

Proton (

H) NMR Data (CDCl

, 400 MHz)
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Position
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)

Assignment
Logic

NH 8.10 – 8.30 Broad Singlet 1H -

Deshielded

by aromatic

ring current;

position

varies with

concentration

and solvent

(H-bonding).

[1]

H-4 7.45 – 7.50 Doublet (d) 1H

Para to Br;

typical indole

H-4 position.

[1]

H-6 7.25 – 7.30 Doublet (d) 1H

Ortho to Br;

slightly

deshielded

relative to

unsubstituted

indole.[1]

H-5 6.95 – 7.05 Triplet (t) / dd 1H

Meta to Br;

exhibits

coupling to

both H-4 and

H-6.[1]

H-3 6.15 – 6.25 Singlet (s) 1H - Characteristic

sharp singlet

for 2-

substituted

indoles;

shielded by

the electron-
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rich pyrrole

ring.[1]

CH 2.40 – 2.45 Singlet (s) 3H (allylic)

Diagnostic

methyl peak;

may show

fine allylic

coupling to H-

3.[1]

Expert Insight: The presence of the Bromine at C-7 removes the H-7 proton typically found at

7.1-7.2. In unsubstituted indoles, H-7 is often a doublet.[1] The absence of this

doublet and the simplification of the aromatic region to a 3-spin system (H-4, H-5,

H-6) is the primary confirmation of 7-substitution.[1]

Carbon (

C) NMR Data (CDCl

, 100 MHz)
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Position
Shift (

, ppm)
Assignment Note

C-2 136.5

Quaternary; downfield due to

attachment to N and double

bond character.[1]

C-8 (Bridge) 134.0
Quaternary; bridgehead

carbon.[1]

C-9 (Bridge) 129.5
Quaternary; bridgehead

carbon.[1]

C-4 120.5 Aromatic CH.

C-5 119.8 Aromatic CH.

C-6 123.2 Aromatic CH.

C-7 105.0

Diagnostic: Upfield shift due to

the "Heavy Atom Effect" of

Bromine attached directly to

the carbon.

C-3 100.5

Characteristic high-field

aromatic carbon in the pyrrole

ring.[1]

CH 13.8 Methyl group carbon.[1]

Mass Spectrometry (MS)[1][8]
Mass spectrometry provides the most rapid confirmation of the halogen presence due to the

unique isotopic abundance of Bromine.[1]

Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI+).[1]

Molecular Ion (
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): The spectrum will display a "twin peak" pattern of equal intensity separated by 2 mass
units.[1]

m/z 209: Corresponds to

Br isotope (

).[1]

m/z 211: Corresponds to

Br isotope (

).[1]

Fragmentation Pathway (EI)
(209/211): Stable molecular ion.[1]

: Loss of the bromine radical is the primary fragmentation pathway, generating the 2-
methylindole cation.[1]

: Further degradation of the indole core (loss of HCN from the pyrrole ring), typical of
nitrogen heterocycles.[1]

Figure 1: Primary Mass Spectrometry Fragmentation Pathway of 7-Bromo-2-methylindole

Molecular Ion (M+)
m/z 209 / 211

(1:1 Ratio)

Fragment [M - Br]+
m/z 130

(2-Methylindole core)

- Br• (79/81)
Fragment [M - Br - HCN]+

m/z 103
(Phenyl cation derivative)

- HCN (27)

Click to download full resolution via product page

[1][2]
Infrared (IR) Spectroscopy[1][4][5][9]
IR is useful for verifying the integrity of the N-H functionality and the absence of carbonyl

impurities (e.g., from incomplete reduction of precursors).[1]
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Wavenumber (cm

)
Vibration Mode Description

3380 – 3420 N-H Stretch

Sharp, medium intensity band

(non-hydrogen bonded).[1]

Broadens if solid is packed (H-

bonding).[1]

3050 – 3100 C-H Stretch (Ar)
Weak aromatic C-H stretching

vibrations.

2910 – 2950 C-H Stretch (Alk) Methyl group C-H stretches.[1]

1580 – 1620 C=C Stretch Indole ring skeletal vibrations.

1050 – 1080 C-Br Stretch

Characteristic band for aryl

bromides (often in the

fingerprint region).[1]

730 – 750 C-H Out-of-Plane

"Oop" bending, diagnostic for

1,2,3-trisubstituted benzene

rings (confirming 7-

substitution).[1]

Part 3: Synthesis & Purity Verification
To ensure the spectroscopic data correlates to a high-purity sample, the synthesis typically

follows the Fischer Indole strategy.[1] The key to purity is removing the regioisomeric

byproducts if the hydrazine is not symmetric (though 2-bromophenylhydrazine directs

regioselectivity well).[1]

Synthesis Workflow
The reaction of (2-Bromophenyl)hydrazine with Acetone (or Acetone equivalent like 2,2-

dimethoxypropane) under acidic conditions yields the target.[1]
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Figure 2: Synthesis and Validation Workflow for 7-Bromo-2-methylindole

(2-Bromophenyl)hydrazine
HCl Salt

Arylhydrazone Intermediate
(Usually not isolated)

Acetone / Ketone Source

Fischer Indolization
(Acid Catalyst / Heat)

- H2O, - NH3

7-Bromo-2-methylindole
(Target)

Sigmatropic Rearrangement

QC Check:
1. MS (209/211 doublet)
2. NMR (No H-7 doublet)

Validation

Click to download full resolution via product page

Quality Control Protocol
Check for Hydrazine: Ensure no peaks appear at

6.8–7.0 (broad) or

4.0 (NH2) in NMR, which would indicate unreacted starting material.[1]

Regioisomer Check: If 4-bromo-2-methylindole is formed (unlikely via this specific route but

possible via others), the coupling pattern in the aromatic region will change.[1]

7-Bromo: H-4 (d), H-5 (t), H-6 (d).
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4-Bromo: H-5 (t), H-6 (d), H-7 (d).[1]

Differentiation: NOESY NMR can confirm the proximity of the Methyl group (C-2) to the NH

and H-3, but not to the Br position.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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